molecular formula C17H18N4O3 B10903437 methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B10903437
M. Wt: 326.35 g/mol
InChI Key: DIMSZMKYTIRQJD-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound featuring a unique combination of cyclopropyl, pyrazole, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. For example, the pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone, while the isoxazole ring can be formed through the cyclization of a nitrile oxide with an alkyne.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

    Methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylate: Similar structure but lacks the pyridine ring.

    Ethyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness: Methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

methyl 6-cyclopropyl-3-(1-ethyl-5-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-4-21-9(2)12(8-18-21)15-14-11(17(22)23-3)7-13(10-5-6-10)19-16(14)24-20-15/h7-8,10H,4-6H2,1-3H3

InChI Key

DIMSZMKYTIRQJD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)OC)C

Origin of Product

United States

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